Product packaging for O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine(Cat. No.:CAS No. 1613-81-6)

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine

Cat. No.: B167456
CAS No.: 1613-81-6
M. Wt: 224.17 g/mol
InChI Key: DGCQHHXNQRYLBM-UHFFFAOYSA-N
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Description

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine is a specialized hydroxylamine derivative of interest in organic and medicinal chemistry research. Compounds in this class are often utilized as nucleophiles or building blocks for the synthesis of more complex molecules . For instance, related O-acyl hydroxylamines have been studied in oxidative deamination reactions to create novel sialic acid derivatives and other biologically relevant structures . As a reagent, it may serve as a protected hydroxylamine source or be used in the preparation of various hydroxamic acid derivatives. Researchers value this compound for its potential to introduce functionalized hydroxylamine groups into target molecules, enabling the exploration of new chemical spaces. The nitrobenzoyl moiety can influence the compound's electronic properties and reactivity, making it a valuable tool for specific synthetic pathways. This product is intended for research purposes only and is not for human or therapeutic use. Proper safety protocols should be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O5 B167456 O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine CAS No. 1613-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4-nitrobenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQHHXNQRYLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936477
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-81-6
Record name Hydroxylamine, O-acetyl-N-(p-nitrobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O Acetyl N P Nitrobenzoyl Hydroxylamine and Its Analogues

Direct Synthetic Routes to O-Acylhydroxylamines

The direct acylation of hydroxylamine (B1172632) presents a significant challenge in the synthesis of O-acylhydroxylamines. The primary obstacle is the propensity of the initially formed O-acyl product to undergo a rapid, irreversible rearrangement to the thermodynamically more stable N-acyl isomer, known as a hydroxamic acid. acs.org This isomerization occurs because hydroxylamine possesses two nucleophilic centers: the oxygen and the nitrogen atom.

While N-acylation is generally favored, direct O-acylation can sometimes be achieved under specific conditions. One strategy involves using acylating agents with bulky groups, such as a mesityl or a tert-butyl group. acs.org The steric hindrance provided by these groups can impede the O-to-N acyl rearrangement, thereby providing the necessary stability to isolate the O-acylhydroxylamine product. acs.org However, for less sterically demanding acyl groups like acetyl, direct synthesis is generally inadequate, leading exclusively to the N-acylated product. acs.org

Indirect Synthesis Pathways and Precursor Chemistry

Given the limitations of direct synthesis, indirect methods are the most common and reliable routes to O-acylhydroxylamines, including the target compound O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine. These strategies typically involve the sequential introduction of the acyl groups onto a protected hydroxylamine precursor.

Formation from Carboxylic Acid Derivatives (e.g., Activated Esters, Acyl Chlorides)

The formation of the acyl linkages in O-acyl-N-aroylhydroxylamines relies on the principles of nucleophilic acyl substitution. libretexts.orgyoutube.com In this reaction, the nucleophilic hydroxylamine derivative attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. The reactivity of these derivatives follows a general order, with acyl chlorides being the most reactive, followed by acid anhydrides and esters. libretexts.orglibretexts.org

For the synthesis of a compound like this compound, two different acylating agents are required. For instance, p-nitrobenzoyl chloride would be used to introduce the N-(p-nitrobenzoyl) group, and an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would be used for the O-acetyl group. libretexts.orgresearchgate.net The reaction of an acid chloride with a hydroxylamine derivative proceeds readily, often with a base like pyridine (B92270) added to neutralize the hydrochloric acid byproduct. libretexts.org

Approaches Utilizing Protected Hydroxylamines

The most effective strategy for preventing unwanted N-acylation and controlling the regioselectivity of the reaction is the use of a protecting group for the nitrogen atom. acs.org This multi-step approach is the cornerstone of indirect O-acylhydroxylamine synthesis.

The general sequence is as follows:

N-Protection: The nitrogen atom of hydroxylamine is first "blocked" by reacting it with a suitable protecting group. A common choice is the tert-butoxycarbonyl (Boc) group, which forms tert-butyl N-hydroxycarbamate. acs.org Other protecting groups compatible with hydroxylamine chemistry include Cbz, Troc, and various silyl (B83357) groups. organic-chemistry.org

O-Acylation: The free hydroxyl group of the N-protected hydroxylamine is then acylated using an appropriate carboxylic acid derivative, such as an acyl chloride. acs.org

Deprotection: Finally, the protecting group is selectively removed from the nitrogen atom, yielding the desired O-acylhydroxylamine. acs.org

This method was successfully employed to synthesize several O-acylhydroxylamines, including O-benzoyl- and O-mesitoylhydroxylamine, by using tert-butyl N-hydroxycarbamate as the key intermediate. acs.org

Synthetic ApproachDescriptionKey ReagentsAdvantagesLimitationsReference
Direct O-AcylationDirect reaction of hydroxylamine with an acylating agent.Acyl Chlorides, Acid AnhydridesPotentially the most atom-economical route.Often fails due to rapid rearrangement to the more stable N-acyl isomer (hydroxamic acid). acs.org
Indirect Synthesis via N-ProtectionA multi-step process involving nitrogen protection, O-acylation, and subsequent deprotection.Hydroxylamine, Boc-anhydride, Acyl Chlorides, Acid for deprotectionExcellent control of regioselectivity, preventing formation of the N-acyl byproduct.Requires multiple synthetic steps, reducing overall yield and step-economy. acs.orgorganic-chemistry.org

Reactions Involving Aromatic Nitroso Compounds

The synthesis pathway involving aromatic nitroso or nitro compounds is primarily a method for preparing the N-arylhydroxylamine precursors, rather than the final O-acylated products directly. mdpi.com Phenylhydroxylamine and its derivatives are important chemical intermediates that are mainly produced via the catalytic reduction of aromatic nitro compounds. mdpi.comresearchgate.net

For example, N-phenylhydroxylamine can be prepared in high yield by the reduction of nitrobenzene (B124822) using catalytic transfer hydrogenation. orgsyn.org This hydroxylamine can then be acylated in a subsequent step. orgsyn.org While various reducing agents can be used, controlling the reaction to stop at the hydroxylamine stage without further reduction to the amine can be challenging. mdpi.com The controlled oxidation of N-arylhydroxylamines is also a common method to produce nitroso compounds. nih.gov In some cases, aromatic nitroso compounds can react with hydroxylamines to form various condensation products. rsc.org

Preparation of Structurally Related O-Acyl-N-(p-nitrobenzoyl)hydroxylamine Derivatives

The indirect synthetic methodologies, particularly those employing N-protected hydroxylamine intermediates, have been successfully applied to create a variety of structurally related O-acylhydroxylamines. By varying the acyl chloride used in the O-acylation step, a range of derivatives can be accessed.

One study reported the preparation of new O-acylhydroxylamines, including O-pivaloyl-, O-(p-nitrobenzoyl)-, and O-(m-chlorobenzoyl)hydroxylamine, alongside previously known compounds like O-acetyl- and O-benzoylhydroxylamine. acs.org More complex structures have also been synthesized and characterized, such as N-(4-chlorobenzoyl)-N-(2-chlorophenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine, highlighting the versatility of these synthetic routes. nih.gov

Compound NameSynthetic MethodKey PrecursorReference
O-PivaloylhydroxylamineIndirect (N-protection)tert-Butyl N-hydroxycarbamate acs.org
O-(p-Nitrobenzoyl)hydroxylamineIndirect (N-protection)tert-Butyl N-hydroxycarbamate acs.org
O-(m-Chlorobenzoyl)hydroxylamineIndirect (N-protection)tert-Butyl N-hydroxycarbamate acs.org
O-BenzoylhydroxylamineIndirect (N-protection)tert-Butyl N-hydroxycarbamate acs.orgacs.org
O-MesitylhydroxylamineIndirect (N-protection)tert-Butyl N-hydroxycarbamate acs.org

Strategic Development of Novel Reagents Incorporating the O-Acylhydroxylamine Moiety

The unique chemical properties of the hydroxylamine scaffold have led to the strategic development of novel reagents for various organic transformations. While not strictly O-acyl-N-aroylhydroxylamines, these related structures demonstrate the utility of the core moiety in modern synthetic chemistry.

Examples of such developments include:

Electrophilic Aminating Reagents: O-Aroyl-N,N-dimethylhydroxylamines, synthesized via a metal-free reaction between carboxylic acids and N,N-dimethylformamide, have been identified as important reagents for electrophilic amination. organic-chemistry.org

Reagents for Aminative Difunctionalization: A family of N-alkyl-hydroxylamine reagents has been designed for the direct, iron-catalyzed installation of medicinally relevant amine groups (like methylamine (B109427) and morpholine) onto alkenes. chemrxiv.org These reagents enable powerful transformations such as aminochlorination, aminoazidation, and aminohydroxylation. chemrxiv.org

Hydrogenation Reagents: O-mesityl(sulfonyl)hydroxylamine has been reported as a novel and efficient reagent for the selective hydrogenation of the double bond in α,β-unsaturated carbonyl compounds, without affecting other functional groups. chemrxiv.org

These examples underscore the ongoing research into harnessing the reactivity of hydroxylamine derivatives to create powerful new tools for organic synthesis.

Mechanistic Investigations of O Acetyl N P Nitrobenzoyl Hydroxylamine Reactivity

Pathways of Nucleophilic Attack and Substitution

The presence of good leaving groups and electrophilic centers in O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine makes it susceptible to attack by various nucleophiles. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Cyanide Ion and Associated Reduction Mechanisms

The reaction of this compound with cyanide ions (CN⁻) is a key example of nucleophilic substitution. chemguide.co.ukdocbrown.infochemistrystudent.com In this process, the cyanide ion, a potent nucleophile, attacks one of the electrophilic centers of the molecule. youtube.com The reaction is typically carried out in an ethanolic solution of sodium or potassium cyanide and heated under reflux to prevent the loss of volatile substances. chemguide.co.ukchemistrystudent.com The cyanide ion displaces a leaving group, leading to the formation of a new carbon-carbon bond and the corresponding nitrile. chemguide.co.ukchemrevise.org

A significant aspect of this reaction is the potential for the formation of Meisenheimer-type complexes as intermediates. These complexes are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring. In the case of this compound, the p-nitrobenzoyl group provides a site for such an attack. The subsequent decomposition of these complexes can lead to decarboxylation and other reduction pathways, influencing the final product distribution.

Interactions with Other Nucleophiles

Beyond the cyanide ion, this compound reacts with a range of other nucleophiles, each exhibiting distinct reactivity patterns.

Iodide Ion (I⁻): The iodide ion can act as a nucleophile, attacking the acetyl group or the benzoyl group, leading to substitution products. The relative reactivity at these sites depends on steric and electronic factors.

Dibenzylamine (B1670424): As a secondary amine, dibenzylamine is a moderately strong, sterically hindered nucleophile. Its reaction with this compound typically involves the attack of the nitrogen lone pair on one of the carbonyl carbons, resulting in the displacement of either the acetate (B1210297) or the p-nitrobenzoyloxy group.

Triphenylphosphine (Ph₃P): Triphenylphosphine is a soft nucleophile that can engage in reactions such as the Mitsunobu reaction. unacademy.com In the context of this compound, it can facilitate various transformations, including rearrangements and substitutions, by activating the hydroxylamine (B1172632) moiety. unacademy.com

Electrophilic Characteristics and Reaction Profiles

The electrophilic nature of this compound is a defining feature of its reactivity. The electron-withdrawing p-nitro group on the benzoyl moiety significantly enhances the electrophilicity of the adjacent carbonyl carbon. This makes it a prime target for nucleophilic attack. Similarly, the acetyl group's carbonyl carbon is also an electrophilic center.

The reaction profiles are often characterized by competition between different reaction pathways. For instance, a nucleophile can attack the acetyl carbonyl, the benzoyl carbonyl, or even the nitrogen atom under certain conditions. The outcome is governed by factors such as the nucleophile's hardness or softness, steric hindrance, and the stability of the potential leaving groups.

Intramolecular Rearrangement Mechanisms

In addition to intermolecular reactions, this compound can undergo intramolecular rearrangements, leading to isomeric products. These rearrangements are often thermally or catalytically induced.

O-to-N Acyl Migration (Isomerization to Hydroxamic Acids)

A prominent intramolecular process is the O-to-N acyl migration. nih.govrsc.org This rearrangement involves the transfer of an acyl group (either acetyl or p-nitrobenzoyl) from the oxygen atom to the nitrogen atom of the hydroxylamine core. This isomerization results in the formation of the corresponding N-acyl-N-hydroxybenzamide, a class of compounds known as hydroxamic acids. This type of migration is a well-documented phenomenon in peptide chemistry involving serine or threonine residues and can be influenced by pH. nih.gov

Lossen Rearrangement Pathways

The Lossen rearrangement is another critical intramolecular pathway available to derivatives of hydroxamic acids. unacademy.comwikipedia.org This reaction involves the conversion of an O-acylated hydroxamic acid into an isocyanate. unacademy.comwikipedia.org Starting with this compound, a base- or heat-mediated rearrangement can occur. wikipedia.org The process is initiated by the formation of the conjugate base of the hydroxamic acid, followed by a concerted step where the p-nitrobenzoyl group migrates to the nitrogen atom with the simultaneous expulsion of the acetate leaving group. wikipedia.org The resulting p-nitrophenyl isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.

Rearrangements to Cyclohexadiene Intermediates and Subsequent Transformations

The rearrangement of certain O-aroyl-N-acyl-N-arylhydroxylamines can lead to the formation of cyclohexadiene intermediates. For instance, O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines, which share a similar structural motif with this compound, have been shown to rearrange in acetonitrile (B52724) to form stable 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes. rsc.org These cyclohexadienes are key intermediates that can undergo further transformations in aqueous solutions. rsc.org

The subsequent reactions of these cyclohexadiene intermediates are highly dependent on the reaction conditions. In the presence of an acid catalyst, they can react with water in a conjugate addition to produce meta-substituted products, such as m-aroyloxy- and m-hydroxy-2,6-dimethylacetanilides. rsc.org This process involves the N-protonated cyclohexadiene acting as an electrophile. rsc.org Alternatively, an intramolecular reaction can occur where the carbonyl group attacks the ring, leading to a rearranged ester, proposed to proceed through a 1,3-dioxolan-2-ylium ion intermediate. rsc.org

In non-catalyzed reactions, these cyclohexadienes can undergo heterolysis to form a reactive and non-selective ion pair. rsc.org This intermediate can then collapse to form the para-substituted product or react with water at the para position. rsc.org The reactivity of the cyclohexadiene intermediate itself is also a factor; while relatively unreactive, it can be attacked by strong nucleophiles. For example, nucleophiles like azide (B81097) and the methyl thioglycolate anion can react in a bimolecular fashion to yield meta-substituted 2,6-dimethylacetanilides. rsc.org The reaction with azide can proceed through both catalyzed and non-catalyzed pathways, while the methyl thioglycolate anion can directly react with the neutral cyclohexadiene. rsc.org These findings highlight the presence of multiple electrophilic species—the cation from heterolysis, the N-protonated species, and the neutral cyclohexadiene—each with distinct reactivity and selectivity, that can arise from the initial rearrangement. rsc.org

Radical Reaction Pathways

The weak N-O bond in hydroxylamine derivatives makes them susceptible to cleavage, opening up radical reaction pathways. mdpi.com This bond is significantly weaker than C-C, C-H, and C-heteroatom bonds, making its cleavage a key step in initiating various chemical transformations. nih.gov

While specific studies on the photochemical N-O bond cleavage of this compound are not detailed in the provided results, the general principle of N-O bond weakness in hydroxylamine derivatives suggests susceptibility to photochemical cleavage. mdpi.com Such cleavage would be expected to generate an acyloxy radical (from the O-acetyl group) and an N-(p-nitrobenzoyl)aminyl radical. The formation of such radical intermediates is a common feature in the chemistry of related compounds. For instance, the generation of aminyl radicals is a proposed step in the copper(I)-catalyzed addition of N-alkyl-N-chlorosulfonamides to alkenes. beilstein-journals.org

The acylaminyl radicals generated from the cleavage of the N-O bond can potentially participate in intermolecular addition reactions. While direct examples involving addition to C=N bonds for this compound were not found, the reactivity of similar nitrogen-centered radicals has been studied. For example, sulfonamidyl radicals, which are electrophilic nitrogen-centered radicals, have been shown to undergo efficient intermolecular addition to alkenes. beilstein-journals.org The success of these additions depends on the reactivity of the intermediate radical and the nature of the unsaturated bond. beilstein-journals.org In some cases, the reactivity of aminyl radicals towards alkenes is not high enough, leading to predominant side reactions. beilstein-journals.org This suggests that the specific characteristics of the acylaminyl radical derived from this compound would be crucial in determining its ability to add to C=N bonds.

Kinetic and Thermodynamic Aspects of Transformations

Understanding the kinetics and thermodynamics of the reactions of this compound is crucial for elucidating its reaction mechanisms.

A significant finding was the observation of a kinetic isotope effect (k¹⁴/k¹⁵) of 1.092 ± 0.056 when the nitrogen atom in the N-O bond was labeled with ¹⁵N. documentsdelivered.com This primary heavy-atom isotope effect strongly suggests that the N-O bond is breaking in the rate-determining step. documentsdelivered.com The reaction is proposed to proceed through unimolecular fission of the N-O bond to generate a p-nitrobenzoate anion and an acyl nitrene. documentsdelivered.com This is followed by rapid nucleophilic attack on the nitrene to form the hydroxamic acid. documentsdelivered.com

Table 1: Kinetic Data for the Degradation of N-Acyl-O-(p-nitrobenzoyl)hydroxylamines

DerivativeΔH* (kcal/mol)ΔS* (eu)
N-Acetyl24-27+4-7
N-Alanyl-alanyl24-27+4-7
N-Alanyl-prolyl24-27+4-7
N-Boc-alanyl-prolyl24-27+4-7

This data is for related N-peptidyl-O-(p-nitrobenzoyl)hydroxylamines and is presented to illustrate the thermodynamic parameters associated with N-O bond fission. documentsdelivered.com

The rate of degradation of N-peptidyl-O-(p-nitrobenzoyl)hydroxylamines is influenced by pH. At neutral pH, these compounds, which have a pKa of approximately 5-6, exist predominantly as the monoanion due to the acidity of the -CO-NH-O- linkage. documentsdelivered.comacs.org The degradation studies were conducted in aqueous buffers at neutral pH where this anionic form is the reacting species. documentsdelivered.com

Kinetic Isotope Effect Studies (e.g., Nitrogen, Solvent)

Kinetic isotope effect studies are a powerful tool for probing the reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. For the thermal rearrangement of this compound, both nitrogen and solvent isotope effects could provide significant insights into the rate-determining step and the structure of the transition state.

Nitrogen Kinetic Isotope Effect:

The thermal rearrangement of this compound involves the cleavage of the N-O bond and migration of the p-nitrobenzoyl group to the nitrogen atom. A nitrogen kinetic isotope effect (k¹⁴/k¹⁵) study would involve synthesizing the title compound with a ¹⁵N label at the hydroxylamine nitrogen and comparing its rate of rearrangement to that of the unlabeled (¹⁴N) compound.

While specific data for this compound is unavailable, studies on related rearrangements have demonstrated the utility of this approach. For instance, significant nitrogen isotope effects have been observed in other rearrangements involving nitrogen, confirming the involvement of N-X bond cleavage in the rate-determining step.

Hypothetical Data Table for Nitrogen Kinetic Isotope Effect Study

IsotopeRate Constant (k) at T (K)k¹⁴/k¹⁵
¹⁴Nk₁₄\multirow{2}{*}{Value}
¹⁵Nk₁₅

This table illustrates how data from a nitrogen kinetic isotope effect study would be presented. The actual values would need to be determined experimentally.

Solvent Kinetic Isotope Effect:

The influence of the solvent on the reaction rate can be investigated by studying the solvent kinetic isotope effect (SKIE), typically by comparing the reaction rates in a protic solvent (e.g., an alcohol, ROH) and its deuterated counterpart (ROD). For the thermal rearrangement of this compound, the SKIE can provide information about the degree of charge separation in the transition state and the involvement of solvent molecules in the reaction mechanism.

If the transition state is significantly more polar than the ground state, a change in solvent from a non-polar to a polar one would be expected to increase the reaction rate. Furthermore, if specific hydrogen bonding between the solvent and the substrate is important in stabilizing the transition state, a normal solvent isotope effect (k(ROH)/k(ROD) > 1) might be observed. This is because a hydrogen bond is generally stronger than a deuterium (B1214612) bond.

Conversely, an inverse solvent isotope effect (k(ROH)/k(ROD) < 1) could indicate a decrease in solvation of a specific site upon reaching the transition state or a pre-equilibrium step involving the solvent. For a non-polar, concerted mechanism, the solvent effect is expected to be minimal.

Given the p-nitrophenyl group, which is a strong electron-withdrawing group, the transition state of the Lossen rearrangement of this compound is likely to have some degree of charge separation. Therefore, a solvent kinetic isotope effect study would be valuable in quantifying the extent of this charge development.

Hypothetical Data Table for Solvent Kinetic Isotope Effect Study

SolventRate Constant (k) at T (K)k(solvent)/k(deuterated solvent)
CH₃OHkMeOH\multirow{2}{}{Value}
CH₃ODkMeOD
C₂H₅OHkEtOH\multirow{2}{}{Value}
C₂H₅ODkEtOD

This table illustrates the format for presenting data from a solvent kinetic isotope effect study. The specific values would require experimental determination.

Applications of O Acetyl N P Nitrobenzoyl Hydroxylamine in Advanced Organic Synthesis

Role as Electrophilic Aminating Agents

Electrophilic amination is a powerful strategy in organic synthesis for the formation of carbon-nitrogen bonds, a fundamental transformation in the construction of a vast array of pharmaceuticals, agrochemicals, and natural products. nih.gov In contrast to traditional methods that utilize nitrogen nucleophiles, electrophilic amination employs reagents where the nitrogen atom acts as the electrophile. nih.gov O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine and related O-acyl hydroxylamines are effective electrophilic aminating agents. wiley-vch.de The presence of the electron-withdrawing acetyl and p-nitrobenzoyl groups on the oxygen and nitrogen atoms, respectively, weakens the N-O bond, facilitating its cleavage and the transfer of the "NH" or substituted amino group to a nucleophilic carbon center. nih.gov

The utility of these reagents is demonstrated in copper-catalyzed electrophilic amination reactions. For instance, diorganozinc reagents can be aminated using acyl hydroxylamines to produce tertiary amines. wiley-vch.de Similarly, aryl cuprates, generated in situ from the directed C-H cupration of arenes, can undergo primary amination with hydroxylamine (B1172632) derivatives. wiley-vch.de These methods highlight the ability of O-acyl hydroxylamines to participate in transition-metal-catalyzed processes, expanding the toolkit for C-N bond formation. nih.govwiley-vch.de

Utilization in C-H and C-C Amination Reactions

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. This compound and similar reagents have been employed in C-H amination reactions. These reactions often proceed through the in-situ generation of a nitrene or a related reactive nitrogen species, which can then insert into a C-H bond. The electron-withdrawing groups on the hydroxylamine precursor facilitate the formation of these reactive intermediates. nih.gov

While the direct use of this compound in C-C amination is less commonly documented, the broader class of hydroxylamine-derived reagents has been instrumental in the development of alkene amino-functionalization reactions. For example, copper-catalyzed hydroaminations of alkenes utilize O-benzoylhydroxylamine derivatives as the electrophilic nitrogen source. nih.gov These reactions involve the insertion of an alkene into a copper-hydride species, followed by oxidative addition of the aminating agent and reductive elimination to form the C-N bond. nih.gov

Precursor in Heterocycle Synthesis (e.g., N-Aminooxazolidinones)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. One notable example is its use in the synthesis of N-aminooxazolidinones. These scaffolds are present in a number of biologically active molecules. The synthesis often involves the reaction of the hydroxylamine derivative with a suitable precursor that contains both a nucleophilic and an electrophilic center, leading to a cyclization cascade.

The versatility of hydroxylamine derivatives extends to other types of heterocycle formations. For instance, in processes catalyzed by transition metals like palladium, electrophilic oximes and hydroxylamines can react with pendant alkenes to construct a range of substituted N-heterocyclic products. nih.gov In these reactions, the N-O bond of the aminating agent behaves analogously to the C-X bond in traditional Heck reactions. nih.gov

Formation of N-Acylhydrazones and Their Synthetic Utility

N-acylhydrazones are a class of compounds characterized by the –CO–NH–N=CH– functional group. semanticscholar.org They are recognized as important pharmacophores and versatile intermediates in organic synthesis. nih.govmdpi.com this compound can serve as a precursor to the hydrazide moiety required for N-acylhydrazone formation. The general synthesis of N-acylhydrazones involves the condensation of a hydrazide with an aldehyde or a ketone, often under acidic conditions. semanticscholar.orgmdpi.com

N-acylhydrazones exhibit a rich and diverse chemistry. They can exist as a mixture of geometric (E/Z) and conformational (syn/anti) isomers, which can influence their reactivity and biological activity. mdpi.combohrium.com Their synthetic utility stems from their ability to participate in a wide array of chemical transformations. They are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. mdpi.com Furthermore, the N-acylhydrazone moiety is a key structural feature in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.net

Table 1: Synthesis of N-Acylhydrazone Derivatives

Starting Material Reagents Product Yield (%) Reference
2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide Aromatic aldehydes, acidic conditions N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides 82-99 nih.gov

Contributions to Peptide Coupling Chemistry (e.g., as Coupling Additives or Precursors)

Peptide synthesis is a cornerstone of chemical biology and drug discovery. The formation of the amide bond is the central reaction in peptide synthesis. While this compound itself is not a standard peptide coupling reagent, the broader class of hydroxylamine derivatives has made significant contributions to this field.

N-hydroxy peptides, which contain a hydroxyl group on the backbone amide nitrogen, are a class of peptide mimetics with unique conformational properties and biological activities. rsc.org The synthesis of these modified peptides often involves the use of protected N-hydroxy-α-amino acids. nih.gov For instance, enantiopure N-benzylidene nitrones of N-hydroxy-α-amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Subsequent deprotection yields the N-terminal peptide hydroxylamine, which is a key intermediate for chemoselective ligation reactions with C-terminal peptide α-ketoacids. nih.gov This approach provides a general route for the synthesis of peptide hydroxylamines with various N-terminal residues. nih.gov

Strategies for Cyclization Reactions (e.g., Reductive N-Heterocyclization)

This compound and related compounds can be employed in various cyclization strategies to construct N-heterocycles. Reductive N-heterocyclization is one such approach where the hydroxylamine derivative, or a precursor derived from it, undergoes a reduction and subsequent intramolecular cyclization. The specific conditions for these reactions, including the choice of reducing agent and catalyst, are crucial for achieving the desired cyclized product.

The ability of the nitrogen atom in hydroxylamine derivatives to act as an electrophile is key to many of these cyclization reactions. For example, in organocatalyzed processes, an enamine intermediate can be formed which then undergoes a ring closure onto the electrophilic nitrogen center of the aminating agent. nih.gov This strategy allows for the synthesis of various N-heterocycles, and the use of chiral organocatalysts can even lead to enantioselective transformations. nih.gov

Derivatization for Analytical and Structural Probing in Chemical Systems (e.g., HPLC Derivatization)

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes, particularly in High-Performance Liquid Chromatography (HPLC). nih.gov Analytes that lack a suitable chromophore or fluorophore for UV or fluorescence detection can be chemically modified to introduce such a group. nih.gov

While this compound itself is not a primary derivatizing agent, the p-nitrobenzoyl group is a well-known chromophore. Reagents like p-nitrobenzoyl chloride are used to derivatize hydroxyl and amino groups, significantly enhancing their UV absorbance and thus improving the sensitivity of their detection by HPLC. nih.gov For instance, the derivatization of ginsenosides (B1230088) with benzoyl chloride has been shown to improve their analysis by HPLC. nih.gov

Furthermore, hydroxylamine itself is a genotoxic impurity that requires sensitive analytical methods for its detection in active pharmaceutical ingredients (APIs). rsc.org A pre-column derivatization method for hydroxylamine using 9-fluorenylmethyl chloroformate (FMOC-Cl) has been developed for its trace analysis by HPLC with UV detection. rsc.org This highlights the importance of derivatization in the analytical quality control of pharmaceuticals where hydroxylamine-based reagents might be used or present as impurities.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
p-Nitrobenzoyl chloride
9-Fluorenylmethyl chloroformate (FMOC-Cl)
N-aminooxazolidinones
N-acylhydrazones
N-hydroxy peptides
O-pivaloylhydroxylammonium triflate
N-tosyloxycarbamates
O-benzoylhydroxylamine
(N-(sulfonyl)imino)phenyliodinane
Benzyl hydroxylamine
O-benzyl-protected L-alanine
N-benzylidene nitrones of N-hydroxy-α-amino acids
C-terminal peptide α-ketoacids
o-phthalaldehyde (OPA)
N-acetyl-L-cysteine (NAC)
9-fluorenylmethyl chloroformate
Benzoyl chloride (BC)
3,5-dinitrobenzoyl chloride (3,5-DNB)
β-naphthyl chloride
2-(5-benzoacridine) ethyl-p-toluenesulfonate (BAETS)
acridone-9-ethyl-p-toluenesulfonate (AETS)
FMOC-hydrazine
2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For "O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine," a combination of ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the acetyl group, the aromatic ring, and the N-H proton of the hydroxylamine (B1172632) moiety. Based on data for the related compound O-(4-nitrobenzoyl)hydroxylamine, the aromatic protons would likely appear as two doublets in the downfield region (around 8.3 ppm and 7.7 ppm), characteristic of a para-substituted benzene (B151609) ring with a strong electron-withdrawing nitro group. chemicalbook.comchemicalbook.com The acetyl group's methyl protons would give a singlet further upfield, typically around 2.0-2.3 ppm. The N-H proton signal would be a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

Expected ¹H NMR Data

Functional Group Expected Chemical Shift (ppm) Multiplicity
Aromatic (ortho to NO₂) ~8.3 Doublet
Aromatic (meta to NO₂) ~7.7 Doublet
Acetyl (CH₃) ~2.1 Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the acetyl and p-nitrobenzoyl groups would be the most downfield signals, expected in the 165-175 ppm range. The aromatic carbons would appear between 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The acetyl methyl carbon would be found at a much higher field, around 20-25 ppm.

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (ppm)
C=O (Acetyl) ~170
C=O (Benzoyl) ~165
Aromatic C-NO₂ ~150
Aromatic C-H 124-130
Aromatic C-C=O ~135

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR would be particularly insightful for probing the electronic environment of the two nitrogen atoms. The nitro group nitrogen would have a chemical shift significantly different from the hydroxylamine nitrogen, reflecting their distinct bonding and oxidation states.

Due to the scarcity of direct experimental data, the analysis of conformational isomers, which can be studied by observing changes in NMR spectra at different temperatures, remains a theoretical exercise for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational modes. The FTIR spectrum of "this compound" would be characterized by several key absorption bands.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations of the acetyl and p-nitrobenzoyl groups, typically found in the region of 1650-1750 cm⁻¹. The nitro group (NO₂) would exhibit two strong, characteristic stretching bands: an asymmetric stretch around 1513-1530 cm⁻¹ and a symmetric stretch around 1345-1351 cm⁻¹. researchgate.net The N-H stretching vibration of the hydroxylamine moiety would appear as a broader band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the acetyl group would be just below 3000 cm⁻¹. The C-O stretching of the acetyl group would likely be observed in the 1000-1250 cm⁻¹ range.

Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3100-3300
Aromatic C-H Stretch >3000
Aliphatic C-H (Acetyl) Stretch <3000
C=O (Ester & Amide) Stretch 1650-1750
NO₂ Asymmetric Stretch 1513-1530
NO₂ Symmetric Stretch 1345-1351
C-O Stretch 1000-1250

Mass Spectrometry for Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. For "this compound," electron ionization (EI) or electrospray ionization (ESI) could be employed.

The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Under EI conditions, the molecule would likely undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). youtube.com The fragmentation of the acetyl group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). The p-nitrobenzoyl cation (m/z 150) would be an expected and likely stable fragment. nih.gov The interplay of these fragmentation pathways would produce a characteristic mass spectrum.

Hypothetical Fragmentation Pattern

Fragment Ion m/z (approx.) Possible Origin
[M]⁺ 224 Molecular Ion
[M - CH₂CO]⁺ 182 Loss of ketene
[M - NO₂]⁺ 178 Loss of nitro group
[p-NO₂C₆H₄CO]⁺ 150 p-Nitrobenzoyl cation
[C₆H₄CO]⁺ 104 Loss of NO₂ from p-nitrobenzoyl cation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of "this compound" would provide precise bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of the conformation of the molecule in the solid state, including the planarity of the aromatic ring and the geometry around the nitrogen and oxygen atoms of the hydroxylamine core.

While no crystal structure for the title compound is publicly available, studies on related hydroxylamine derivatives have revealed interesting conformational aspects, such as the preference for a cis and planar disposition of the N-O and C=O bonds in some O-acetyl-N-arylhydroxylamines. wikipedia.org The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the crystal packing.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of "this compound," EPR spectroscopy would not be directly applicable to the ground-state molecule itself, as it is a closed-shell species.

However, EPR could be a valuable tool for studying potential radical intermediates formed during chemical reactions or upon photolysis or radiolysis of the compound. For instance, if the N-O bond were to cleave homolytically, it could generate nitrogen-centered radicals, which would be EPR active. Similarly, reduction of the nitro group can lead to the formation of a nitro anion radical, which is also paramagnetic and would exhibit a characteristic EPR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Excited State Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" in a suitable solvent would be dominated by the strong absorption of the p-nitrobenzoyl chromophore.

Aromatic nitro compounds typically exhibit strong π → π* transitions at shorter wavelengths (below 300 nm) and a weaker n → π* transition at longer wavelengths. The presence of the acetylated hydroxylamine group might cause a slight shift in the position and intensity of these bands compared to simpler p-nitrobenzoyl derivatives. UV-Vis spectroscopy is particularly useful for quantitative analysis and for monitoring reaction kinetics, for example, in studies of the hydrolysis or other reactions of the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are instrumental in mapping out potential energy surfaces, which allows for the identification of transition states and reaction intermediates, thereby elucidating reaction mechanisms.

In the context of molecules structurally related to O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine, such as N,N-diacylaniline derivatives, DFT has been successfully employed to optimize ground state geometries. arabjchem.org For instance, studies have utilized the B3LYP functional with a 6–31G* basis set to determine the most stable conformations and to calculate rotational barriers around key chemical bonds. arabjchem.org Such calculations can reveal the steric and electronic effects of different substituents on the molecular geometry. For example, the presence of bulky ortho-substituents can cause significant twisting of aromatic rings relative to imide moieties, creating chiral axes. arabjchem.org The investigation of reaction pathways would involve locating transition state structures connecting reactants, intermediates, and products. The calculated energy barriers associated with these transition states provide quantitative insights into reaction kinetics.

Table 1: Representative Torsion Angles in N,N-diacylaniline Derivatives Calculated by DFT (Note: This data is for illustrative purposes from related compounds and not specific to this compound)

Compound DerivativeTorsion Angle 1 (C1–C6–N1–C8)Torsion Angle 2 (C1–C6–N1–C15)
N-acetyl-N-(2-methoxyphenyl)acetamide94°90°
N-acetyl-N-(2-Methoxy-phenyl)-4-nitro-benzamide112°87°
N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide51°107°
N-Acetyl-4-nitro-N-o-tolyl-benzamide100°93°
N-Acetyl-N-o-tolyl-acetamide83°96°
2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide72°101°
Source: Adapted from related research on N,N-diacylaniline derivatives. arabjchem.org

Prediction of Electronic Structure and Reactivity Descriptors

DFT is also a powerful tool for predicting the electronic structure of a molecule and deriving various reactivity descriptors. These descriptors help in understanding how a molecule will interact with other chemical species. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Other important descriptors that can be derived from DFT calculations include:

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, help to predict the nature of chemical interactions based on the hard and soft acids and bases (HSAB) principle.

Fukui Functions: These are used to predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack.

In studies of related N,N-diacylaniline derivatives, DFT calculations have shown that the introduction of different substituents onto the benzene (B151609) ring leads to predictable changes in the C-C bond distances within the ring, reflecting alterations in the electronic distribution. arabjchem.org

Analysis of Radical Stabilization Energies

Radical Stabilization Energy (RSE) is a thermodynamic quantity used to assess the stability of a radical species. It is typically defined as the difference in bond dissociation energy (BDE) between a standard reference bond (like a C-H bond in methane) and the corresponding bond in the molecule of interest that forms the radical upon homolytic cleavage. nrel.gov A higher RSE value indicates a more stable radical.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics in Photochemistry

To understand the behavior of molecules upon absorption of light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. mdpi.comtubitak.gov.trscirp.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis).

TD-DFT can be used to explore the potential energy surfaces of excited states, which is crucial for understanding photochemical reactions and other photophysical processes like fluorescence and phosphorescence. researchgate.net For example, in molecules capable of excited-state intramolecular proton transfer (ESIPT), TD-DFT can model the energy profile of the transfer process, helping to explain phenomena such as dual fluorescence. mdpi.comresearchgate.net The method can also predict changes in molecular geometry and electronic properties upon excitation. tubitak.gov.tr For instance, studies on N-acetyl-phenylalaninylamide have used TD-DFT to predict absorption maxima and dipole moments in both the ground and excited states. scirp.org

Table 2: Predicted Absorption Maxima and Oscillator Strengths from a TD-DFT Study (Note: This data is for N-acetyl-phenylalaninylamide and serves as an example of TD-DFT output.)

Cluster (n=number of water molecules)First λmax (nm)Oscillator StrengthSecond λmax (nm)Oscillator Strength
n=1176.260.777175.530.491
n=2176.740.841175.910.398
n=3176.590.850176.210.376
n=4176.580.905176.300.348
Source: Adapted from a TD-DFT study on microhydrated N-acetyl-phenylalaninylamide. scirp.org

Conformational Analysis and Isomer Stability Prediction

Most non-trivial molecules can exist in multiple conformations, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the most stable conformations (isomers) and to determine the energy barriers between them.

Computational methods, particularly DFT, are highly effective for conformational analysis. The process typically involves a systematic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer. The conformer with the lowest energy is the most stable. The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

For example, in studies of N-acetylated and N-methylated alanine derivatives, both experimental (X-ray crystallography) and theoretical methods have been used to determine the preferred conformations. researchgate.net These studies have shown that molecular conformations can be stabilized by intramolecular hydrogen bonds and that molecules can form stable dimers in the solid state through intermolecular hydrogen bonding. researchgate.net Such analyses would be critical for understanding the three-dimensional structure and potential intermolecular interactions of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.